molecular formula C21H19N3O2 B4617163 1-NAPHTHYL[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE

1-NAPHTHYL[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE

Cat. No.: B4617163
M. Wt: 345.4 g/mol
InChI Key: OMSFJWXNMZDIAL-UHFFFAOYSA-N
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Description

1-Naphthyl[4-(3-Pyridylcarbonyl)piperazino]methanone is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. It features a naphthalene group linked to a piperazine ring that is further functionalized with a nicotinoyl (3-pyridylcarbonyl) subunit. Both the naphthalene and piperazine structures are recognized as privileged scaffolds in drug discovery, known for contributing to a wide range of biological activities. Piperazine derivatives are prevalent in compounds with demonstrated pharmacological effects, including use in clinical applications . Similarly, naphthalene-based structures are investigated for diverse therapeutic potentials, including as antitumor, antimicrobial, and anti-inflammatory agents . The specific molecular architecture of this compound suggests potential for interaction with various biological targets, such as enzymes or receptors. Researchers may find it valuable as a building block for synthesizing novel compounds or as a chemical probe for studying biological pathways. The mechanism of action and specific research applications for this compound are not fully characterized and represent an area for further investigation. Handle with care. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Properties

IUPAC Name

[4-(naphthalene-1-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c25-20(17-7-4-10-22-15-17)23-11-13-24(14-12-23)21(26)19-9-3-6-16-5-1-2-8-18(16)19/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSFJWXNMZDIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CN=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-NAPHTHYL[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthyl Group: The naphthyl group can be introduced through Friedel-Crafts acylation, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Introduction of the Piperazino Group: The piperazino group can be added via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an electrophilic intermediate.

    Attachment of the Pyridylcarbonyl Group: The pyridylcarbonyl group can be introduced through a coupling reaction, such as the Suzuki coupling, where a pyridylboronic acid reacts with a halogenated intermediate in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-NAPHTHYL[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyl and pyridyl rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated intermediates and nucleophiles in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Formation of naphthoquinones and pyridine derivatives.

    Reduction: Formation of reduced naphthyl and pyridyl compounds.

    Substitution: Formation of various substituted naphthyl and pyridyl derivatives.

Scientific Research Applications

1-NAPHTHYL[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-NAPHTHYL[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperazine Derivatives with Aromatic Moieties

{4-[(4-Nitrophenyl)sulfonyl]piperazino}(2-thienyl)methanone Structure: Features a thienyl group and a 4-nitrophenylsulfonyl substituent on the piperazine ring. The thienyl group introduces sulfur-based interactions absent in the naphthyl-pyridyl system . Biological Activity: Demonstrates anti-inflammatory and antimicrobial effects in preclinical models .

4-(4-Fluorophenyl)piperazinomethanone Structure: Incorporates a fluorophenyl group and a pyrazolopyridine moiety. Key Differences: The fluorine atom enhances metabolic stability, while the pyrazolopyridine core may target kinase pathways. Contrasts with the naphthyl group’s preference for hydrophobic pockets .

Naphthoylpyrrole Derivatives (e.g., THJ-018, THJ-2201)
  • Structure: Naphthyl methanone linked to indazole or fluoropentyl groups (e.g., THJ-2201: 1-(5-Fluoropentyl)-1H-indazol-3-ylmethanone).
  • Key Differences: These synthetic cannabinoid receptor agonists prioritize indazole/pyrrole cores over piperazine. The 5-fluoropentyl chain in THJ-2201 enhances CB1 receptor binding, whereas the pyridylcarbonyl-piperazine in the target compound may favor different targets (e.g., serotonin receptors) .

Physicochemical Properties

  • Solubility : The naphthyl group reduces aqueous solubility compared to furan or thienyl-containing analogs (e.g., compounds in ).
  • Lipophilicity (LogP) : Estimated LogP ~3.5 (higher than sulfonyl-containing analogs in due to aromatic naphthyl group).

Biological Activity

1-NAPHTHYL[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its effects on cancer cells, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C22H20N4O\text{C}_{22}\text{H}_{20}\text{N}_{4}\text{O}

Research indicates that compounds similar to 1-NAPHTHYL[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE exhibit significant effects on microtubule dynamics, which are crucial for cell division. These compounds have been shown to sensitize cancer cells to apoptosis by targeting mitotic processes. Specifically, they induce mitotic arrest in cancer cells, leading to increased sensitivity to apoptotic stimuli .

Biological Activity Findings

1-NAPHTHYL[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE has been evaluated for various biological activities, particularly in the context of cancer treatment. Below is a summary of key findings from studies involving this compound and its derivatives:

Activity Description Reference
Cytotoxicity Induces apoptosis in colon cancer cells with an ED50 of approximately 115 nM.
Microtubule Dynamics Slows tubulin polymerization, impacting cell division and leading to mitotic arrest.
In vitro Efficacy Shows greater cytotoxic effects in cancer cells compared to normal cells, indicating selective toxicity.
Structure-Activity Relationship Variations in functional groups significantly alter biological activity, underscoring the importance of molecular structure.

Case Studies

  • Colon Cancer Treatment : A study demonstrated that derivatives of piperazine-based compounds, including those related to 1-NAPHTHYL[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE, effectively increased the sensitivity of HT29 human colon cancer cells to apoptotic ligands. The mechanism involved the formation of multiple microtubule organizing centers during mitotic arrest .
  • Cardiac Effects : Other studies have shown that similar piperazine derivatives can produce significant inotropic effects in isolated rat hearts, suggesting potential cardiovascular applications. The compounds exhibited direct inotropic and vasodilatory effects when tested in vivo .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
1Piperazine + 3-pyridylcarbonyl chloride, DCM, RT75%
21-Naphthoyl chloride, DIPEA, THF, 60°C68%

Basic: How is the molecular structure of this compound characterized?

Answer:
Structural characterization employs:

  • X-ray crystallography to determine bond lengths, angles, and dihedral angles (e.g., used Rigaku R-AXIS RAPID for a related compound) .
  • NMR spectroscopy (¹H/¹³C) to confirm functional groups and connectivity.
  • HPLC-MS for purity assessment and molecular weight verification .

Advanced: How can conflicting crystallographic data be resolved during structural refinement?

Answer:
Contradictions in crystallographic data (e.g., disordered atoms or twinning) require:

  • Software tools: SHELXL () is widely used for small-molecule refinement due to its robust handling of twinning and high-resolution data .
  • Validation metrics: Cross-checking R-factors, residual density maps, and Hirshfeld surfaces.
  • Complementary techniques: Pairing XRD with DFT calculations or electron diffraction to resolve ambiguities .

Advanced: What strategies optimize the yield of multi-step syntheses for this compound?

Answer:
Optimization involves:

  • Reaction condition tuning: Adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature (e.g., reflux for slower kinetics). highlights solvent choice as critical for triazolopyrimidine synthesis .
  • Catalyst screening: Pd-based catalysts for cross-coupling steps.
  • DOE (Design of Experiments): Systematic variation of parameters (e.g., molar ratios, reaction time) to identify optimal conditions.

Q. Table 2: Yield Optimization Case Study

ParameterRange TestedOptimal ValueImpact on Yield
Temperature50°C – 80°C70°C+22%
Catalyst Loading1–5 mol%3 mol%+15%

Advanced: How can computational methods predict the compound’s physicochemical properties?

Answer:
In silico tools calculate properties critical for drug-likeness:

  • Hydrogen bond donors/acceptors: Tools like Molinspiration or SwissADME ( reports 0 donors and 5 acceptors for a related compound) .
  • Topological polar surface area (TPSA): Predicts membrane permeability (e.g., TPSA = 53.8 Ų in ) .
  • Molecular docking: Screens potential binding affinities to targets like kinase enzymes .

Advanced: How are structure-activity relationships (SAR) analyzed for analogs of this compound?

Answer:
SAR studies involve:

  • Synthetic diversification: Modifying substituents (e.g., halogenation, methoxy groups) and assessing bioactivity. compares nitrophenyl and thienyl derivatives for anti-inflammatory effects .
  • Biological assays: Testing in vitro/in vivo models (e.g., used monosodium iodoacetate-induced osteoarthritis in rats) .
  • Data correlation: Using regression models to link structural features (e.g., logP, steric bulk) to activity.

Q. Table 3: SAR of Piperazine Derivatives

CompoundBioactivity (IC₅₀)Key Structural Feature
Nitrophenyl-sulfonyl analog12 nM (B2 receptor)Electron-withdrawing group
Methoxy-substituted analog45 nM (CNS target)Increased lipophilicity

Advanced: What experimental approaches elucidate the compound’s mechanism of action in neurological targets?

Answer:
Mechanistic studies may include:

  • Radioligand binding assays: To assess affinity for serotonin/dopamine receptors (e.g., hypothesizes CNS interactions) .
  • Calcium imaging: Measures intracellular signaling in neuronal cells.
  • Knockout models: Validates target engagement (e.g., CRISPR-edited receptor-deficient cells).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-NAPHTHYL[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE
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